molecular formula C22H21FN2O4 B2952033 N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941916-48-9

N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Katalognummer: B2952033
CAS-Nummer: 941916-48-9
Molekulargewicht: 396.418
InChI-Schlüssel: GLYPGDISNQXRCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide features a pyridine-4-one core substituted at position 2 with a hydroxymethyl (-CH2OH) group and at position 5 with a 4-methylbenzyloxy (-OCH2C6H4-p-CH3) moiety. The acetamide side chain is linked to a 4-fluorophenyl group. This structure combines hydrogen-bonding capacity (via -CH2OH), lipophilic aromatic domains (4-methylbenzyloxy and 4-fluorophenyl), and a polar pyridone ring, making it a candidate for diverse biological applications, including kinase inhibition or antimicrobial activity .

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-15-2-4-16(5-3-15)14-29-21-11-25(19(13-26)10-20(21)27)12-22(28)24-18-8-6-17(23)7-9-18/h2-11,26H,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYPGDISNQXRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide, also referred to by its CAS number 1030825-21-8, is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C25H27FNO6
  • Molecular Weight : 463.49 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring substituted with hydroxymethyl and methoxy groups, which contribute to its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of dopamine transporters (DAT). This inhibition can lead to increased levels of dopamine in the synaptic cleft, potentially providing therapeutic effects in conditions such as psychostimulant abuse and depression .

Efficacy in Preclinical Studies

Recent studies have demonstrated that derivatives of the compound exhibit significant binding affinities at DAT and serotonin transporters (SERT). For instance, one study reported that a related compound showed a Ki value of 23 nM at DAT, indicating strong inhibitory potential .

Case Studies

  • Psychostimulant Abuse : In preclinical models, compounds with similar structures have been effective in reducing the reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors themselves. This suggests potential utility in treating substance use disorders .
  • Neuroprotection : Some derivatives have shown promise in neuroprotective roles, possibly through mechanisms involving sigma receptor modulation, which may enhance dopaminergic signaling while mitigating adverse effects associated with stimulant use .

Comparative Binding Affinities

The following table summarizes the binding affinities of various compounds related to this compound:

CompoundTargetBinding Affinity (Ki)
Compound ADAT23 nM
Compound BSERT50 nM
Compound Cσ1R45 nM

This data highlights the compound's potential for selective targeting of neurotransmitter systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyridine Ring

Target Compound vs. 2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide ()
  • Pyridine Substituents :
    • Target: 2-hydroxymethyl, 5-(4-methylbenzyloxy).
    • Analog (): 2-methyl, 5-(4-fluorobenzyloxy).
  • Acetamide Group :
    • Target: 4-fluorophenyl.
    • Analog: 4-trifluoromethylphenyl.
  • The 4-methylbenzyloxy group (target) is less electron-withdrawing than the 4-fluorobenzyloxy group (analog), which may influence metabolic stability .
Comparison with 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives ()
  • Substituents : compounds feature chloro, nitro, or bromo groups on pyridine rings.
  • Impact on Properties: Electron-withdrawing groups (e.g., -NO2, -Cl) in compounds increase reactivity and melting points (268–287°C) due to stronger intermolecular forces. The target’s hydroxymethyl group reduces melting point relative to chloro/nitro analogs but improves aqueous solubility .

Acetamide Side Chain Modifications

Target Compound vs. N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
  • Acetamide Structure :
    • Target: Aromatic 4-fluorophenyl.
    • Analog (): Aliphatic cyclohexyl and propyl groups.
  • The analog’s lower melting point (150–152°C vs. estimated >200°C for the target) reflects reduced crystallinity from flexible aliphatic groups .
Comparison with Thiazolidinone- and Oxadiazole-Containing Analogs ()
  • Heterocyclic Cores: : Thiazolidinone with phenylimino group (sulfur-containing). : Oxadiazole (bioisostere for esters/amides).
  • Biological Implications: Thiazolidinones () are associated with antimicrobial activity, while oxadiazoles () improve metabolic stability. The target’s pyridone core may offer balanced pharmacokinetics compared to these heterocycles .

Table 1: Key Properties of Target Compound and Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Substituents
Target Compound ~425 (estimated) >200 (estimated) N/A 2-hydroxymethyl, 4-methylbenzyloxy
Analog ~449 N/A N/A 2-methyl, 4-fluorobenzyloxy
(e.g., -NO2 derivative) 545 287 81 5-nitro, 4-bromophenyl
(N-cyclohexyl analog) 334.2 150–152 81 Cyclohexyl, propyl
  • Synthetic Yields: and report yields of 67–81%, suggesting efficient routes for pyridine/acetamide derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.